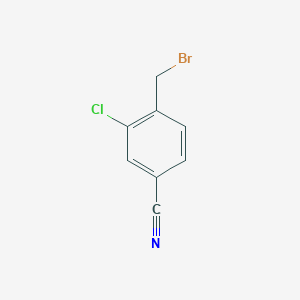

4-(Bromomethyl)-3-chlorobenzonitrile

Vue d'ensemble

Description

4-(Bromomethyl)benzonitrile is an organic compound used as a building block in chemical synthesis . Its linear formula is BrCH2C6H4CN, and it has a molecular weight of 196.04 . It is a solid substance with a melting point of 115-117 °C . This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . The bromination of the methyl groups of dimethylglyoxime can be accomplished in a medium of 1,4-dioxane under reflux with slow addition of bromine .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzonitrile is represented by the SMILES string BrCc1ccc(cc1)C#N . The InChI representation is 1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 .Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . The bromination of the methyl groups of dimethylglyoxime can be accomplished in a medium of 1,4-dioxane under reflux with slow addition of bromine .Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid substance with a melting point of 115-117 °C . Its linear formula is BrCH2C6H4CN, and it has a molecular weight of 196.04 .Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-3-chlorobenzonitrile is not fully understood. However, it is known to interact with a variety of enzymes and receptors in the body. It has been shown to bind to the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, this compound has been shown to interact with the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body. In animal studies, this compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Bromomethyl)-3-chlorobenzonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations associated with this compound. It is not water-soluble, which can limit its use in certain experiments. In addition, it can be toxic in high concentrations and should be handled with care.

Orientations Futures

There are a number of potential future directions for 4-(Bromomethyl)-3-chlorobenzonitrile research. One area of research is the potential therapeutic applications of this compound. It has been shown to have a variety of effects on the body, and further research could lead to the development of new drugs and treatments. In addition, further research could focus on the mechanism of action of this compound, which could lead to a better understanding of how it interacts with enzymes and receptors in the body. Finally, further research could focus on the synthesis of novel compounds using this compound as a starting material. This could lead to the development of new compounds with potential therapeutic applications.

Applications De Recherche Scientifique

4-(Bromomethyl)-3-chlorobenzonitrile has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other industrial chemicals. In addition, this compound has been used to study the structure and reactivity of organic compounds. It has also been used in the synthesis of novel compounds with potential therapeutic applications.

Safety and Hazards

4-(Bromomethyl)benzonitrile is classified as a skin corrosive (Category 1B), serious eye damage (Category 1), and respiratory sensitizer (Category 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propriétés

IUPAC Name |

4-(bromomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKYKQSLKAJOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21924-83-4 | |

| Record name | 4-(bromomethyl)-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

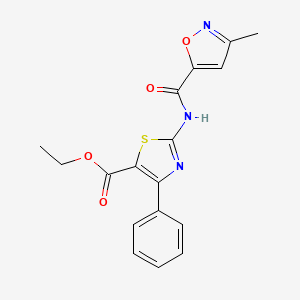

Synthesis routes and methods I

Procedure details

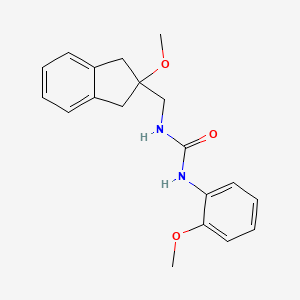

Synthesis routes and methods II

Procedure details

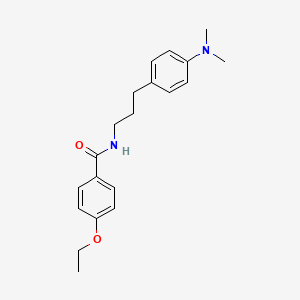

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

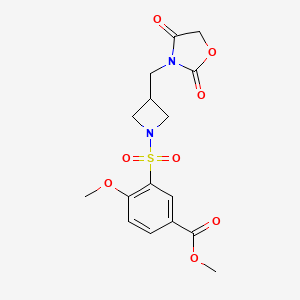

![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2620293.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline](/img/structure/B2620305.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620306.png)

![1-butyl-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2620309.png)